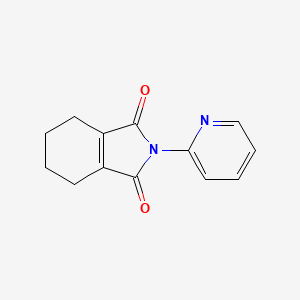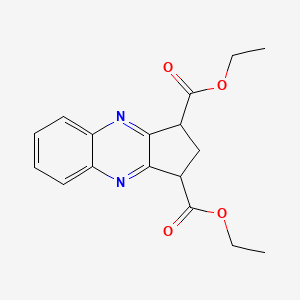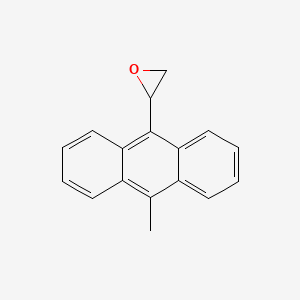
2,6-Dinitro-N-(2-nitrophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitro-N-(2-nitrophenyl)aniline is an organic compound with the molecular formula C12H8N4O6. It is characterized by the presence of nitro groups at the 2 and 6 positions on the aniline ring and an additional nitro group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-N-(2-nitrophenyl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of 2-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dinitro-N-(2-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium hydroxide in alcoholic solvents.
Major Products Formed
Reduction: The reduction of this compound typically yields 2,6-diamino-N-(2-aminophenyl)aniline.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dinitro-N-(2-nitrophenyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dinitro-N-(2-nitrophenyl)aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound can inhibit specific enzymes by forming stable complexes, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitroaniline: Similar in structure but with nitro groups at the 2 and 4 positions.
2,6-Dinitroaniline: Lacks the additional nitro group on the phenyl ring.
2,6-Dinitro-N-(4-nitrophenyl)aniline: Has the nitro group at the 4 position on the phenyl ring instead of the 2 position.
Uniqueness
2,6-Dinitro-N-(2-nitrophenyl)aniline is unique due to the specific arrangement of nitro groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Propriétés
Numéro CAS |
56698-04-5 |
|---|---|
Formule moléculaire |
C12H8N4O6 |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
2,6-dinitro-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)9-5-2-1-4-8(9)13-12-10(15(19)20)6-3-7-11(12)16(21)22/h1-7,13H |
Clé InChI |
VZKAEJHHEJIINU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)
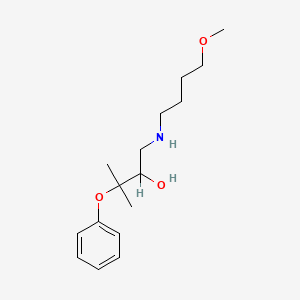

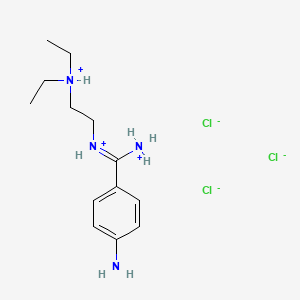
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
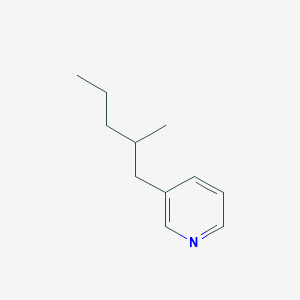
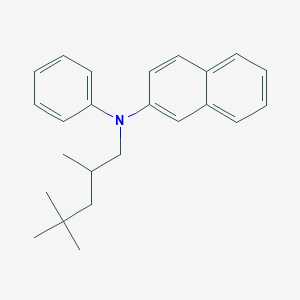
![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
